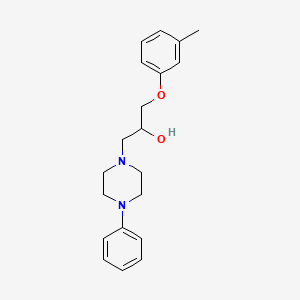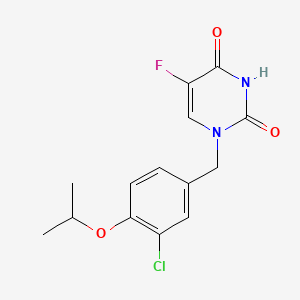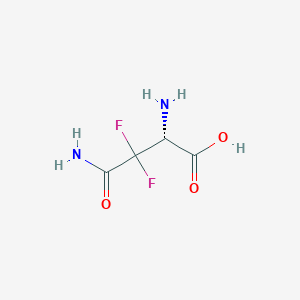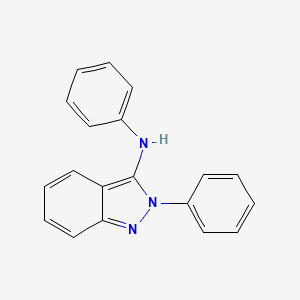
CID 78063723
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063723” is a chemical entity listed in the PubChem database
Preparation Methods
Chemical Reactions Analysis
CID 78063723 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
CID 78063723 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes and as a standard for analytical methods.
Biology: In biology, this compound is used in studies related to cellular processes and molecular interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of CID 78063723 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 78063723 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,2,6,6-Tetramethylpiperidine: This compound is used as a hindered base in various chemical reactions.
Indaziflam: This compound is used as a preemergent herbicide and has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it has in different scientific fields.
Properties
Molecular Formula |
Ge3Re5 |
|---|---|
Molecular Weight |
1148.9 g/mol |
InChI |
InChI=1S/3Ge.5Re |
InChI Key |
JSRRQNXQRBFTCU-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Re].[Re].[Re].[Re].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)




![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
